Elevated Computed Lipophilicity (XLogP3) Relative to N,N-Dimethylpyrrolidin-3-amine
N,N-Dimethyl-3-propylpyrrolidin-3-amine exhibits a computed XLogP3 of 1.1, which is 1.1 log units higher than that of its non-propylated analog, N,N-dimethylpyrrolidin-3-amine, which has a computed XLogP3 of 0.0 [1][2]. This difference arises solely from the addition of the three-carbon propyl chain to the pyrrolidine 3-position. The quantified 1.1 log unit increase in predicted lipophilicity has direct implications for partitioning behavior in biphasic reactions, membrane permeability in cell-based assays, and solubility profiles in organic synthesis workflows.
| Evidence Dimension | Computed Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3 = 1.1 (N,N-Dimethyl-3-propylpyrrolidin-3-amine, CID 117529262) |
| Comparator Or Baseline | XLogP3 = 0.0 (N,N-Dimethylpyrrolidin-3-amine, CID 2758519) |
| Quantified Difference | ΔXLogP3 = +1.1 (target is ~12.6× more lipophilic by logP ratio) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019-2025) |
Why This Matters
A 1.1 log unit increase in lipophilicity can dramatically alter extraction efficiency and membrane permeation, meaning N,N-dimethylpyrrolidin-3-amine is a poor substitute for applications requiring balanced aqueous/organic partitioning.
- [1] PubChem. (2026). Computed Properties for N,N-Dimethyl-3-propylpyrrolidin-3-amine (CID 117529262). National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Computed Properties for 3-(Dimethylamino)pyrrolidine (CID 2758519). National Center for Biotechnology Information. View Source
